N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzothiazole moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the benzothiazole intermediate.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable dimethoxybenzyl chloride and the piperazine-benzothiazole intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and the dimethoxyphenyl-piperazine-benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. This can result in various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, with similar structural features.
Mescaline: A naturally occurring compound with a similar dimethoxyphenyl group, known for its psychoactive properties.
Bevantolol: A beta-blocker that includes a dimethoxyphenyl group in its structure.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, benzothiazole moiety, and dimethoxyphenyl group
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-15-5-6-16(2)21-20(15)25-23(31-21)27-11-9-26(10-12-27)22(28)24-14-17-7-8-18(29-3)19(13-17)30-4/h5-8,13H,9-12,14H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYNMZMFFRUBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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